![molecular formula C19H20ClFN2O2 B5004072 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine](/img/structure/B5004072.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine, commonly known as BDF-108, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-108 belongs to the class of piperazine derivatives and has been identified as a selective serotonin 2C (5-HT2C) receptor agonist.
Mecanismo De Acción
BDF-108 is a selective serotonin 2C (1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine) receptor agonist. The this compound receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the this compound receptor by BDF-108 leads to the inhibition of food intake and the promotion of weight loss. BDF-108 also produces antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects
BDF-108 produces a range of biochemical and physiological effects in animal models. Studies have shown that BDF-108 can reduce food intake and body weight, increase energy expenditure, and improve glucose metabolism. BDF-108 has also been shown to produce antidepressant and anxiolytic effects by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDF-108 has several advantages for lab experiments. It is a selective 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine receptor agonist, which makes it a valuable tool for studying the role of the this compound receptor in various physiological processes. BDF-108 is also relatively stable and can be synthesized in large quantities. However, there are also limitations to using BDF-108 in lab experiments. BDF-108 has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, BDF-108 is a synthetic compound that may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BDF-108. One area of research is the development of BDF-108 analogs with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of BDF-108 in the treatment of other disorders such as schizophrenia and addiction. Additionally, research can be focused on studying the effects of BDF-108 on other physiological processes such as sleep and circadian rhythms.
Conclusion
In conclusion, BDF-108 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-108 is a selective 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine receptor agonist that produces a range of biochemical and physiological effects. BDF-108 has several advantages for lab experiments, but there are also limitations to using it in research. Future research on BDF-108 can focus on the development of analogs with improved pharmacokinetic properties and the investigation of its therapeutic potential in the treatment of other disorders.
Métodos De Síntesis
BDF-108 is a synthetic compound that can be synthesized using a series of chemical reactions. The synthesis of BDF-108 involves the reaction of 1-(1,3-benzodioxol-5-yl)methanamine with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux, and the product, BDF-108, is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
BDF-108 has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDF-108 is in the treatment of obesity. BDF-108 has been shown to reduce food intake and body weight in animal models by selectively activating the 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorobenzyl)piperazine receptor. BDF-108 has also been investigated for its potential use in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that BDF-108 can produce antidepressant and anxiolytic effects in animal models.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-2-1-3-17(21)15(16)12-23-8-6-22(7-9-23)11-14-4-5-18-19(10-14)25-13-24-18/h1-5,10H,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHMQFLAHHACCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.